2'-Deoxy-6-(methylamino)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-6-(methylamino)uridine is a nucleoside analog that belongs to the class of pyrimidine nucleosides It is structurally similar to uridine but features a methylamino group at the 6-position and lacks a hydroxyl group at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-(methylamino)uridine typically involves the modification of uridine derivatives. One common method includes the protection of the 5’-hydroxyl group of uridine, followed by selective lithiation at the 5-position using n-BuLi. Subsequent reaction with electrophiles introduces the desired substituents . Another approach involves the use of halogenated purines, such as 6-chloro-2-amino-purine, which undergoes nucleophilic substitution to introduce the methylamino group .
Industrial Production Methods: Industrial production of 2’-Deoxy-6-(methylamino)uridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection and deprotection of functional groups, selective lithiation, and nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-6-(methylamino)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like n-BuLi and various electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6-position .
Scientific Research Applications
2’-Deoxy-6-(methylamino)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of oligonucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 2’-Deoxy-6-(methylamino)uridine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The methylamino group at the 6-position can form hydrogen bonds with complementary bases, potentially altering the stability and conformation of nucleic acid duplexes . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2’-Deoxyuridine: Lacks the methylamino group and is used in studies of DNA synthesis and repair.
2’-Deoxy-2’-fluoro-uridine: Contains a fluorine atom at the 2’ position and is used as an antiviral and anticancer agent.
2’-Deoxy-2’-azido-uridine: Features an azido group at the 2’ position and has applications in antiviral and anticancer research.
Uniqueness: 2’-Deoxy-6-(methylamino)uridine is unique due to the presence of the methylamino group at the 6-position, which can enhance its binding affinity and specificity for certain molecular targets. This modification can also improve the compound’s stability and bioavailability compared to other nucleoside analogs .
Properties
CAS No. |
64191-12-4 |
---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-11-7-3-8(16)12-10(17)13(7)9-2-5(15)6(4-14)18-9/h3,5-6,9,11,14-15H,2,4H2,1H3,(H,12,16,17)/t5-,6+,9+/m0/s1 |
InChI Key |
KVVFKJUIUJEPFQ-CCGCGBOQSA-N |
Isomeric SMILES |
CNC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CNC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.